1-(6-Methylpyridin-2-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGRQKKIRKOYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501135 | |
| Record name | 1-(6-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71271-62-0 | |
| Record name | α,6-Dimethyl-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71271-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Research Trajectories in Organic Synthesis
While extensive research specifically detailing the applications of 1-(6-methylpyridin-2-yl)propan-2-amine is still emerging, the broader field of chiral pyridine-containing ligands provides a clear indication of its potential research trajectories. The primary focus of its use in organic synthesis is likely to be in the realm of asymmetric catalysis.
The development of novel chiral ligands is a cornerstone of modern organic synthesis, enabling the efficient and selective production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. Chiral pyridine-containing ligands have been successfully employed in a wide range of catalytic transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The research trajectory for this compound would logically involve its derivatization to form a variety of chiral ligands, followed by the evaluation of these ligands in various metal-catalyzed asymmetric reactions. The data from such studies, typically including reaction yields and enantiomeric excess (ee), would be crucial in establishing the utility of this scaffold.
Role As a Building Block and Ligand Precursor in Chemical Science
Enantioselective Synthesis of this compound
The direct conversion of prochiral ketones into chiral primary amines represents a highly efficient and atom-economical approach. Asymmetric reductive amination has emerged as a premier strategy for this transformation, offering a direct route to enantiomerically enriched primary amines.
Transition metal-catalyzed direct asymmetric reductive amination (DARA) of ketones is one of the most effective methods for producing chiral amines. This single-step process, which combines a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst, avoids the need for pre-formed imines and subsequent reduction steps.
Ruthenium-based catalytic systems have been extensively developed for the asymmetric reductive amination of a wide array of ketones. A notable success in this area is the highly enantioselective direct asymmetric reductive amination of 1-(6-methylpyridin-2-yl)propan-2-one. acs.org Research has demonstrated that a commercially available and relatively inexpensive chiral catalyst, Ru(OAc)₂{(S)-binap}, is exceptionally effective for this transformation. acs.org
This catalytic system, in conjunction with molecular hydrogen as the reductant, provides a direct and efficient pathway to chiral primary amines, including this compound, with excellent enantioselectivity and high conversion rates. acs.org The use of such BINAP-based ruthenium catalysts has proven effective for various ketone substrates, highlighting the versatility and robustness of this approach in synthesizing valuable chiral building blocks. acs.org
The success of the Ru(OAc)₂{(S)-binap} catalytic system extends to a variety of ketone substrates beyond simple alkyl aryl ketones. The methodology has been successfully applied to the synthesis of chiral amines from 2-acetyl-6-substituted pyridines, β-keto esters, and β-keto amides. acs.org A key substrate for the synthesis of the target compound is 1-(pyridin-2-yl)propan-2-one, which, when subjected to the reaction conditions, yields the desired amine with excellent results. acs.org
Ammonium (B1175870) salts are typically employed as the nitrogen source for the direct synthesis of primary amines. In the highly efficient synthesis of this compound, ammonium trifluoroacetate (B77799) was identified as the optimal nitrogen source, used in the presence of the ruthenium catalyst and molecular hydrogen (0.8 MPa). acs.org This combination led to the formation of the corresponding primary amine with exceptional enantioselectivity and conversion. acs.org
The table below summarizes the results of the asymmetric reductive amination for various relevant ketone substrates using the Ru(OAc)₂{(S)-binap} catalyst.
| Ketone Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-acetyl-6-methoxypyridine | 1-(6-methoxypyridin-2-yl)ethan-1-amine | >99 | 99.0 |
| 2-acetyl-6-methylpyridine | 1-(6-methylpyridin-2-yl)ethan-1-amine | >99 | 99.8 |
| 1-(pyridin-2-yl)propan-2-one | 1-(pyridin-2-yl)propan-2-amine (B1317974) | >99 | 98.8 |
| Ethyl 3-oxobutanoate (β-keto ester) | Ethyl 3-aminobutanoate | >99 | 99.5 |
| N-phenyl-3-oxobutanamide (β-keto amide) | N-phenyl-3-aminobutanamide | >99 | 99.6 |
Data sourced from research on the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. acs.org
The mechanism of ruthenium-catalyzed asymmetric reductive amination generally proceeds through two key stages. First is the formation of an imine intermediate via the condensation of the ketone substrate (1-(6-methylpyridin-2-yl)propan-2-one) with the nitrogen source (ammonia from the ammonium salt). This is followed by the crucial asymmetric hydrogenation of the C=N double bond of the imine, catalyzed by the chiral ruthenium complex.
The high level of enantiocontrol is imparted by the chiral ligand coordinated to the ruthenium center, in this case, (S)-BINAP. The C₂-symmetric, atropisomeric diphosphine ligand creates a well-defined chiral environment around the metal. During the hydrogenation step, the imine substrate coordinates to the ruthenium catalyst in a sterically favored orientation. This preferential coordination ensures that the hydride transfer from the metal to the imine carbon occurs predominantly on one face of the molecule, leading to the formation of one enantiomer in significant excess. The efficiency and high conversion rates are attributed to the high catalytic activity of the Ru(OAc)₂{(S)-binap} complex under relatively mild hydrogen pressure, which effectively drives the reaction to completion.
While asymmetric reductive amination is a highly effective and direct method, other stereoselective strategies can also be envisioned for the synthesis of chiral amines like this compound. One of the most established alternative methodologies involves the use of chiral auxiliaries.
Chiral auxiliary-mediated synthesis is a powerful and reliable strategy for controlling stereochemistry. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. researchgate.net
For the synthesis of this compound, a plausible route would involve the use of an auxiliary such as a chiral oxazolidinone or pseudoephedrine. A general synthetic sequence could be as follows:
Amide Formation: Propanoic acid is coupled with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form a chiral amide.
Diastereoselective Enolate Alkylation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then alkylated with an electrophile like 2-(bromomethyl)-6-methylpyridine. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity. nebraska.edu
Auxiliary Cleavage: The newly formed carbon-carbon bond establishes the desired stereocenter. The chiral auxiliary is then removed, typically through hydrolysis or reduction, to release the chiral carboxylic acid or alcohol, which can then be converted to the target primary amine via standard functional group transformations (e.g., Curtius rearrangement or Hofmann degradation).
This method, while often involving more steps than catalytic asymmetric approaches, is known for its high predictability and diastereoselectivity, making it a valuable alternative for accessing complex chiral molecules.
Alternative Stereoselective Approaches to this compound
Enzyme-Catalyzed Derivatizations
The chiral nature of this compound makes enzyme-catalyzed reactions particularly valuable for the synthesis of its enantiomerically pure forms. Transaminases (TAs) are a key class of enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgacs.org Specifically, ω-transaminases are of significant interest due to their broad substrate specificity and ability to catalyze the transfer of an amino group from an amino donor to a ketone. acs.orgmdpi.com
The synthesis of enantiopure this compound can be achieved via the asymmetric reductive amination of the corresponding ketone, 1-(6-methylpyridin-2-yl)propan-2-one. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. wikipedia.org
Table 1: Key Enzymes and Reactions in the Synthesis of Chiral Amines
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantages |
| ω-Transaminase | Asymmetric Reductive Amination | 1-(6-Methylpyridin-2-yl)propan-2-one | (S)- or (R)-1-(6-Methylpyridin-2-yl)propan-2-amine | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Lipase | Kinetic Resolution (Acylation) | Racemic this compound | Enantiomerically enriched amine and N-acetylated amine | High enantioselectivity, broad substrate scope. mdpi.com |
Furthermore, the deracemization of racemic amines can be accomplished using a one-pot, two-step cascade reaction catalyzed by enantiocomplementary ω-transaminases. acs.orgelsevierpure.comresearchgate.net This process involves the stereoinversion of one enantiomer through a sequence of enantioselective deamination by one transaminase followed by stereoselective amination of the resulting ketone by another transaminase with the opposite stereopreference. researchgate.net
Classical Resolution Techniques for Racemic Mixtures
Classical resolution via the formation of diastereomeric salts is a well-established method for separating enantiomers of racemic amines. elsevierpure.com This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts with different physical properties, such as solubility. rsc.org
Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTA). researchgate.netpsu.edugoogle.com The choice of resolving agent and solvent is crucial for efficient separation. researchgate.net
The general procedure involves:
Dissolving the racemic amine and the chiral acid in a suitable solvent.
Allowing the less soluble diastereomeric salt to crystallize.
Separating the crystals by filtration.
Liberating the enantiomerically pure amine from the salt by treatment with a base.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class | Typical Application |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Formation of diastereomeric salts with basic amines. rsc.org |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative | Resolution of a wide range of primary and secondary amines. researchgate.net |
| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Resolution of basic compounds. |
Synthetic Approaches to the 6-Methylpyridine Core and Precursors
Established Pyridine Annulation and Cyclization Reactions
Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or amines to form pyridine rings. wikipedia.orgacs.org For the synthesis of a 2,6-disubstituted pyridine like the core of the target molecule, a condensation reaction involving appropriate aldehydes and ketones can be envisioned. For instance, the reaction of acetaldehyde (B116499) and a suitable ketone with ammonia over a catalyst at high temperatures can yield 2-methyl-substituted pyridines. wikipedia.orgresearchgate.net
Kröhnke Pyridine Synthesis: This reaction provides a route to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. sigmaaldrich.comwikipedia.orgnih.govresearchgate.net This method is particularly useful for preparing 2,4,6-trisubstituted pyridines. wikipedia.org
Bönnemann Cyclization: This method involves the [2+2+2] cycloaddition of one part of a nitrile and two parts of acetylene, catalyzed by a cobalt complex, to form a pyridine ring. researchgate.net This approach can be utilized to synthesize 2,6-dialkylpyridines.
Catalyst-Mediated Direct Synthesis of Substituted Pyridines
Modern catalytic methods offer efficient and regioselective routes to substituted pyridines. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.
Palladium-Catalyzed C-H Arylation/Alkylation: Direct C-H functionalization of pyridines has emerged as a powerful tool for their modification. nih.govlibretexts.orgyoutube.com Palladium catalysts can mediate the arylation or alkylation of pyridines at specific positions. acs.orgrsc.orgresearchgate.netnih.govnih.gov For instance, the C-H arylation of a pre-existing 2-methylpyridine (B31789) at the 6-position could be a potential strategy.
Functionalization of Pyridine Rings for Amine Introduction
Once the 6-methylpyridine core is synthesized, the introduction of the propan-2-amine side chain at the 2-position is the next critical step.
Nucleophilic Aromatic Substitution (SNAr): This is a common strategy for introducing nucleophiles onto pyridine rings. mdpi.comnih.gov The reaction typically involves the displacement of a good leaving group, such as a halogen, from an activated pyridine ring. For example, 2-chloro-6-methylpyridine (B94459) can react with a suitable amino-containing nucleophile to introduce the desired side chain. tu.edu.iqresearchgate.net
Chichibabin Amination Reaction: This reaction allows for the direct amination of pyridines at the 2- and 4-positions using sodium amide. researchgate.netresearchgate.netlibretexts.org While typically used for introducing a primary amino group directly onto the ring, modifications of this reaction could potentially be adapted for more complex amine introductions.
Derivatization Strategies for this compound
Derivatization of the primary amine group in this compound is often necessary for analytical purposes, such as gas chromatography (GC), or to modify its properties.
Acylation: The primary amine can be readily acylated with reagents like acetic anhydride (B1165640) to form the corresponding amide. youtube.comresearchgate.nettandfonline.comchemguide.co.uk This reaction is often quantitative and can be used to protect the amine group or to improve its chromatographic behavior. gcms.cz
Table 3: Common Acylating Agents for Primary Amines
| Acylating Agent | Product | Reaction Conditions |
| Acetic Anhydride | N-acetyl derivative | Room temperature or gentle heating, often with a base or in a suitable solvent. chemguide.co.ukgoogle.com |
| Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl derivative | Commonly used for GC analysis, often with a catalyst. |
Silylation: Silylation is a common derivatization technique for GC analysis, where a labile hydrogen on the amine is replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. sigmaaldrich.com Silyl derivatives are typically more volatile and thermally stable. sigmaaldrich.comnih.gov
Schiff Base Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgtu.edu.iqresearchgate.netlibretexts.org This reaction is reversible and acid-catalyzed. libretexts.org The formation of a Schiff base can be used for both analytical and synthetic purposes.
Table 4: Summary of Derivatization Reactions
| Derivatization Method | Reagent Example | Product Type | Purpose |
| Acylation | Acetic Anhydride | Amide | Protection, improve GC properties. gcms.cz |
| Silylation | MSTFA | Silyl amine | Increase volatility for GC analysis. sigmaaldrich.comresearchgate.net |
| Schiff Base Formation | Acetone | Imine | Characterization, intermediate in synthesis. acs.orgresearchgate.net |
N-Alkylation and N-Acylation Reactions
The primary amine group is a key site for synthetic elaboration through N-alkylation and N-acylation, yielding secondary and tertiary amines and amides, respectively.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. Control over the degree of alkylation (mono- versus di-alkylation) can be challenging, but selective mono-N-alkylation is achievable under specific conditions, sometimes employing protecting group strategies or specialized reagents. organic-chemistry.org For instance, the reaction with a methylating agent produces N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. nih.govswgdrug.org
Interactive Data Table: Examples of N-Alkylation Reactions
| Reactant 1 | Alkylating Agent | Product |
| This compound | Methyl iodide | N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine nih.gov |
| This compound | Ethyl bromide | N-Ethyl-1-(6-methylpyridin-2-yl)propan-2-amine |
N-Acylation: The amine functionality readily reacts with acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents to form stable amide bonds. This reaction is fundamental in peptide synthesis and the creation of complex organic molecules. Reagents such as 1-Hydroxybenzotriazole (HOBt) in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used to facilitate amide bond formation while minimizing side reactions like racemization. researchgate.net
Interactive Data Table: Examples of N-Acylation Reactions
| Reactant 1 | Acylating Agent/Method | Product Class |
| This compound | Acetyl chloride | N-Acetyl amide derivative |
| This compound | Benzoic acid / HOBt / DCC | N-Benzoyl amide derivative |
| This compound | Acetic anhydride | N-Acetyl amide derivative |
Formation of Dimeric and Polymeric Pyridine-Amine Scaffolds
The bifunctional nature of this compound, possessing both a nucleophilic amine and a coordinating pyridine ring, makes it an attractive building block for constructing larger, well-defined molecular architectures. mdpi.com
Dimeric Scaffolds: Dimeric structures can be synthesized by linking two molecules of the pyridine-amine with a bifunctional reagent. For example, reaction with a diacyl chloride (e.g., terephthaloyl chloride) would connect the amine groups of two separate molecules, forming a larger, symmetric dimeric scaffold. Such scaffolds can be used to control the spatial arrangement of the pyridine units, which is relevant for coordination chemistry and materials science.
Polymeric Scaffolds: The incorporation of this compound into polymeric structures can lead to materials with tailored properties. mdpi.com This can be achieved through several methods, such as polycondensation, where the amine group reacts with a comonomer containing two or more carboxylic acid (or derivative) groups. Alternatively, the amine can be modified with a polymerizable group (like an acrylate) and then copolymerized with other monomers. The resulting polymers would feature pendant methyl-pyridine moieties, which can be used for metal coordination, catalysis, or creating specific binding sites within the polymer matrix. Polymeric scaffolds are central to fields like tissue engineering and regenerative medicine for their ability to mimic the extracellular matrix. mdpi.comnih.gov
Chemical Transformations of the Aliphatic Chain
While the amine group is the most reactive site, the aliphatic propyl chain offers further opportunities for modification, although these reactions can be more challenging due to the presence of the reactive amine. With appropriate protection of the amine group (e.g., as a carbamate), the aliphatic backbone can be functionalized. For instance, oxidation of the methine (CH) group adjacent to the protected amine could potentially introduce a hydroxyl or carbonyl group. Furthermore, the methyl group on the pyridine ring could be a site for transformations such as radical halogenation followed by nucleophilic substitution, providing a route to further extend the molecular structure.
Regioselective and Stereoselective Functionalizations
Achieving control over the region and three-dimensional orientation of new chemical bonds is a cornerstone of modern synthesis. The structure of this compound is relevant to several advanced stereoselective methodologies.
Catalytic Asymmetric Hydroamination of Alkenes with Pyridylamines
Catalytic asymmetric hydroamination—the addition of an N-H bond across a carbon-carbon double bond—is a highly atom-economical method for synthesizing chiral amines. nih.govresearchgate.net This transformation is particularly valuable for accessing α-branched aliphatic amines, a structural motif present in many pharmaceuticals. nih.gov
Recent advances have demonstrated the power of copper(I) hydride catalysis for the enantioselective hydroamination of unactivated internal olefins. nih.govresearchgate.net The proposed catalytic cycle involves the enantioselective addition of a copper hydride species across the alkene to generate a transient alkylcopper intermediate. researchgate.net This intermediate is then intercepted by an electrophilic amine source, such as a hydroxylamine (B1172632) ester, to furnish the enantioenriched aliphatic amine. nih.govresearchgate.net While this method is a powerful tool for synthesizing compounds structurally related to this compound, specific examples using this particular pyridylamine as the amine source in an intermolecular reaction are not widely documented. The primary focus has been on developing the catalytic system itself to produce a broad range of chiral amines. nih.gov
Interactive Data Table: Representative Asymmetric Hydroamination
| Olefin Substrate | Amine Source | Catalyst System | Product Type | Enantiomeric Excess (ee) |
| trans-2-Butene | Hydroxylamine Ester | Cu(OAc)₂ / (S)-DTBM-SEGPHOS | Chiral Tertiary Amine | Up to 99% nih.gov |
| Unactivated Internal Olefins | Hydroxylamine Ester | Copper(I) Hydride Complex | Enantioenriched α-Branched Amine | High levels of enantiocontrol nih.gov |
Metal-Catalyzed Cross-Coupling Reactions Involving the Amine Moiety
The 2-aminopyridine (B139424) unit is a powerful and versatile directing group in transition metal-catalyzed C-H activation and cross-coupling reactions. nih.govrsc.org The nitrogen of the pyridine ring and the adjacent amine group can form a stable five-membered chelate with a metal center (such as palladium, rhodium, or copper), directing functionalization to a specific C-H bond. nih.govrsc.org
For this compound, the amine moiety would first need to be functionalized, for example, through N-arylation, to create a substrate like N-aryl-1-(6-methylpyridin-2-yl)propan-2-amine. This new molecule can then participate in a wide array of cross-coupling reactions. The N-aryl-2-aminopyridine framework directs the metal catalyst to activate an ortho-C-H bond on the N-aryl group, enabling subsequent coupling with various partners like alkenes, alkynes, or organometallic reagents. nih.gov This strategy provides a direct and atom-economical route to construct complex N-heterocycles, which are prevalent in pharmaceuticals and functional materials. nih.gov For instance, copper-catalyzed cross-coupling reactions between pyridin-2-amines and methyl ketones have been developed for the synthesis of α-ketoamides. researchgate.net
Interactive Data Table: Metal-Catalyzed Reactions with 2-Aminopyridine Scaffolds
| Metal Catalyst | Coupling Partner | Reaction Type | Product Class |
| Palladium (Pd) | Alkenes, CO | Carbonylation/Cyclization | Fused N-Heterocycles nih.gov |
| Rhodium (Rh) | Sulfoxonium Ylides | Annulation | Indoles nih.gov |
| Rhodium (Rh) | Propargylic Amines | C-H Activation/Coupling | Indole Derivatives nih.gov |
| Copper (Cu) | Methyl Ketones | Oxidative Cross-Coupling | α-Ketoamides researchgate.net |
This compound as a Chiral Ligand Platform
This compound, which exists as (R) and (S) enantiomers, is a bidentate ligand. The presence of a stereocenter at the carbon atom adjacent to the amino group makes it a valuable component in the design of chiral metal complexes. The pyridine nitrogen and the primary amine nitrogen act as donor atoms, allowing the ligand to chelate with a metal ion.
The structural framework of this compound allows for various coordination modes with metal centers. The most common mode is bidentate chelation , where both the pyridine nitrogen and the amine nitrogen bind to the same metal ion, forming a stable five-membered ring. This chelate effect enhances the stability of the resulting complex compared to monodentate coordination.
While bidentate coordination is predominant, monodentate coordination through either the pyridine nitrogen or the amine nitrogen is also possible, particularly in the presence of competing ligands or under specific reaction conditions. Coordination primarily through the pyridine nitrogen is a common feature for many pyridine derivatives. jscimedcentral.com
Furthermore, the ligand backbone can be strategically modified to introduce a third donor group, enabling tridentate chelation . For instance, functionalization of the methyl group on the pyridine ring or substitution on the propane (B168953) chain could incorporate an additional coordinating atom (e.g., oxygen, sulfur, or another nitrogen), leading to the formation of even more stable metal complexes with different geometric preferences.
The properties of this compound as a ligand can be fine-tuned through strategic modifications to its molecular structure. These modifications can influence the steric and electronic properties of the ligand, thereby affecting the stability, reactivity, and stereoselectivity of its metal complexes.
One common strategy is the introduction of bulky substituents on the pyridine ring or the amine group. This can create a specific chiral pocket around the metal center, which is crucial for enantioselective catalysis. For example, N-alkylation of the amine group can modify the steric hindrance and the electronic properties of the ligand.
Another approach involves altering the electronic nature of the pyridine ring by introducing electron-donating or electron-withdrawing groups. Electron-donating groups can enhance the basicity of the pyridine nitrogen, leading to stronger coordination to the metal center. Conversely, electron-withdrawing groups can weaken the coordination but may be beneficial in catalytic reactions where ligand dissociation is a key step.
Complexation with Transition Metals
The ability of this compound to form complexes with a wide range of transition metals makes it a versatile ligand in coordination chemistry. The synthesis and characterization of these complexes provide insights into their structure, bonding, and potential applications.
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction can be controlled to yield complexes with different metal-to-ligand ratios, such as [MLCl₂], [ML₂]Cl₂, or [ML₃]Cl₂ (where M is a divalent metal ion and L is the ligand).
Table 1: Representative Metal Complexes of Pyridine-Amine Ligands and Their Structural Features
| Metal Ion | Ligand | Coordination Geometry | Key Structural Features |
|---|---|---|---|
| Cu(II) | Substituted Pyridine-Amine | Square Pyramidal | The Cu(II) ion is coordinated by three nitrogen atoms from the ligands and two from isothiocyanate molecules. nih.gov |
| Ni(II) | Substituted Pyridine-Amine | Octahedral | The Ni(II) ion is hexacoordinated, with the ligand and other coordinating species forming an octahedral geometry. |
| Pd(II) | N,N'-Bidentate Pyridine-Amine | Distorted Square Planar | The Pd(II) atom shows a distorted square planar geometry involving two nitrogen atoms from the ligand and two chloro ligands. researchgate.net |
This table is illustrative and based on complexes with similar pyridine-amine ligands.
Various spectroscopic techniques are employed to characterize the metal complexes of this compound in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the ligand's protons and carbons are altered. For example, the protons on the pyridine ring and near the amine group typically show significant downfield shifts due to the deshielding effect of the metal ion. For a related compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, a monograph from the Drug Enforcement Administration details the sample preparation for NMR analysis. swgdrug.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination of the ligand to the metal ion. The stretching frequencies of the C=N bond in the pyridine ring and the N-H bond in the amine group are sensitive to coordination. A shift in these vibrational bands upon complexation confirms the involvement of these groups in bonding to the metal. For metal-halide complexes of pyridine and related ligands, far-infrared spectra are particularly informative. acs.org
UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet and visible regions can provide information about the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are dependent on the coordination geometry and the nature of the metal-ligand bonding.
Table 2: Spectroscopic Data for a Related Pyridine-Keto Compound
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H NMR | Pyridinyl aromatic protons appear as doublets at δ 7.5–8.5 ppm. |
| ¹³C NMR | The carbonyl carbon is observed at δ 205–210 ppm. |
This data is for 1-(6-Methylpyridin-2-yl)propan-1-one and serves as a reference for the types of spectroscopic shifts expected.
When a chiral ligand like this compound coordinates to a metal center, it can induce a preferred stereochemistry at the metal. This is particularly relevant for octahedral complexes, which can exist as Δ (delta) and Λ (lambda) enantiomers. The chiral ligand can diastereoselectively favor the formation of one of these metal-centered enantiomers. rsc.org
This stereochemical induction is a result of the specific steric interactions between the chiral ligand and the other ligands in the coordination sphere. The conformation of the five-membered chelate ring formed by the ligand is influenced by the stereochemistry at the chiral carbon, which in turn dictates the preferred arrangement of the other ligands around the metal ion. This principle is fundamental to the design of chiral catalysts for asymmetric reactions, where the stereochemistry of the metal complex determines the enantioselectivity of the catalytic transformation. The ability to control the chirality at a metal center is a key goal in coordination chemistry, and ligands like this compound provide a platform for achieving this control. nih.gov
Applications in Asymmetric Catalysis
The development of efficient and highly selective chiral catalysts is a cornerstone of modern synthetic chemistry. Ligands derived from this compound have shown promise in this area, particularly in the realm of enantioselective catalysis, where the formation of a specific stereoisomer is desired.
Enantioselective Catalytic Transformations Utilizing this compound Derived Ligands
While direct applications of ligands synthesized from this compound in a wide array of enantioselective catalytic transformations are still an expanding area of research, the closely related synthesis of this chiral amine highlights its potential. A notable example is the highly enantioselective direct asymmetric reductive amination of 1-(6-methylpyridin-2-yl)propan-2-one. This transformation, which produces this compound, achieves excellent enantiomeric excess (94.6% to >99.9% ee) using a ruthenium catalyst, specifically Ru(OAc)₂{(S)-binap}. researchgate.netnih.gov This demonstrates the compatibility of the molecular framework with asymmetric metal catalysis and strongly suggests that ligands incorporating this chiral amine backbone would be effective in inducing stereoselectivity in other reactions.
The broader class of chiral pyridine-containing ligands, particularly P,N ligands, have been successfully employed in various asymmetric transformations, such as the iridium-catalyzed hydrogenation of olefins and cyclic imines. nih.gov These examples serve as a strong precedent for the potential of this compound-derived ligands to be effective in similar catalytic systems.
Evaluation of Catalyst Activity, Selectivity, and Turnover Frequencies
The performance of a catalyst is quantified by its activity, selectivity, and stability, often expressed in terms of turnover number (TON) and turnover frequency (TOF). While specific data for catalysts derived directly from this compound is not yet widely published, related systems provide valuable benchmarks. For instance, in the asymmetric hydrogenation of ketones, certain iridium catalysts have achieved remarkably high turnover numbers, in some cases exceeding 13 million. rsc.org
The evaluation of catalysts bearing pyridine-amine type ligands in reactions such as ethylene (B1197577) polymerization has shown that both steric and electronic properties of the ligand significantly influence catalytic activity and the properties of the resulting polymer. nih.gov For example, cobalt(II) complexes with iminomethylpyridine-derived ligands have been used in the polymerization of methyl methacrylate, with activities reaching up to 4.48 × 10⁴ g of polymer per mole of cobalt per hour. These studies underscore the importance of systematic evaluation to understand and optimize catalyst performance.
Ligand Design Principles for Optimizing Catalytic Performance
The rational design of chiral ligands is crucial for achieving high enantioselectivity and catalytic activity. Several key principles guide this process. For a long time, C2-symmetric ligands were predominant in asymmetric catalysis. ekb.eg More recently, nonsymmetrical modular P,N-ligands have gained prominence, often outperforming their symmetrical counterparts. ekb.eg
Key design considerations include:
Steric and Electronic Tuning: The steric bulk and electronic properties of substituents on the ligand framework can be systematically varied to create a chiral pocket around the metal center that favors the formation of one enantiomer of the product. ekb.eg Structure-activity relationship studies are essential to understand these effects. ibs.re.kr
Modularity: A modular approach to ligand synthesis allows for the rapid generation of a library of ligands with diverse steric and electronic properties, facilitating the optimization of the catalyst for a specific transformation.
Rigidity and Flexibility: The conformational rigidity or flexibility of the ligand backbone can influence the stability and selectivity of the catalyst. A more rigid framework can lead to a more defined chiral environment.
Computational modeling and quantum chemical reaction modeling are increasingly used to gain mechanistic insights that can guide the design and optimization of catalysts. nih.gov These theoretical approaches can help predict the effect of ligand modifications on catalyst performance, accelerating the development of more efficient and selective catalysts.
Supramolecular Coordination Networks and Self-Assembly Processes
The pyridine and amine functionalities within this compound make it an excellent candidate for use as a tecton, or building block, in the construction of supramolecular coordination networks. These networks are formed through the self-assembly of metal ions and organic ligands, driven by the formation of coordination bonds.
The self-assembly of such networks is a programmable process where the final architecture is encoded in the geometric and chemical information of the constituent components. Pyridine-based ligands are widely used in this field due to their predictable coordination behavior with a variety of transition metals. rsc.org The resulting supramolecular structures can range from discrete macrocycles and cages to extended one-, two-, or three-dimensional coordination polymers. gla.ac.uk
Theoretical and Computational Chemistry
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of 1-(6-Methylpyridin-2-yl)propan-2-amine. These investigations provide a foundational understanding of the molecule's stability, reactivity, and electronic nature.
The three-dimensional structure of this compound is not static; it possesses significant conformational flexibility. This flexibility arises from the rotation around several single bonds: the bond connecting the propan-2-amine side chain to the pyridine (B92270) ring, and the C-C and C-N bonds within the side chain itself.
| Conformational Parameter | Description | Typical Computational Method | Key Findings |
|---|---|---|---|
| Dihedral Angle (Py-CH₂) | Rotation around the bond connecting the side chain to the pyridine ring. | DFT (e.g., B3LYP/6-31G*) | Determines the spatial relationship between the side chain and the ring, influencing steric hindrance and potential intramolecular interactions. |
| Dihedral Angle (CH₂-CH) | Rotation around the C-C bond in the propane (B168953) backbone. | DFT Potential Energy Scan | Identifies staggered and eclipsed conformations, with staggered being energetically favored. |
| Dihedral Angle (CH-NH₂) | Rotation around the C-N bond of the amine group. | DFT Potential Energy Scan | Affects the accessibility of the amine's lone pair for coordination or reaction. |
The electronic properties of this compound dictate its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the lone pair of the amino group and the π-system of the pyridine ring.
LUMO : The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). The LUMO is typically a π* antibonding orbital of the pyridine ring.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excited and thus more reactive. nih.gov
| Parameter | Significance | Typical Calculated Value (eV) | Reference Method |
|---|---|---|---|
| E(HOMO) | Electron-donating ability | -6.0 to -7.0 | DFT/B3LYP scirp.org |
| E(LUMO) | Electron-accepting ability | -1.5 to -2.5 | DFT/B3LYP scirp.org |
| Energy Gap (ΔE) | Chemical reactivity, stability | ~4.5 | DFT/B3LYP scirp.org |
| NBO Charge on Pyridine N | Basicity, coordination site | ~ -0.26 | DFT/B3LYP scirp.org |
| NBO Charge on Amine N | Nucleophilicity, coordination site | Varies with method | HF & DFT orientjchem.org |
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights that are often inaccessible through experimental means alone. rsc.org For reactions involving this compound, either as a reactant or, more commonly, as a ligand in a catalyst, DFT calculations can be used to:
Identify Intermediates and Transition States : By locating the stationary points on the potential energy surface, computational studies can characterize the structures of all intermediates and the transition states that connect them. scispace.commdpi.com
Determine Activation Barriers : The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. mdpi.com
For instance, in a metal-catalyzed reaction where this compound acts as a bidentate ligand, DFT could be used to model the key steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. A study on the palladium-catalyzed hydrolysis of an imine derived from a similar pyridine-amine scaffold demonstrated how DFT could elucidate the crucial role of the pyridine nitrogen in coordinating to the metal center and facilitating the reaction. mdpi.com The calculations revealed the structure of the key transition state and showed that coordination to palladium significantly lowered the activation barrier for hydrolysis. mdpi.com
Predictive Modeling of Asymmetric Induction
A primary application of chiral amines like this compound is in asymmetric catalysis, where they can act as chiral ligands for a metal center or as organocatalysts. Predictive modeling aims to forecast the stereochemical outcome (i.e., the enantiomeric excess) of such reactions.
The enantioselectivity of a reaction is determined by the difference in the activation energies of the two diastereomeric transition states that lead to the (R) and (S) products (ΔΔG‡). DFT is the workhorse method for calculating these energy differences.
The general procedure involves:
Building Models : Constructing detailed 3D models of the catalyst-substrate complexes for both stereochemical pathways.
Locating Transition States : Performing a transition state search for the rate-determining step of each pathway.
Calculating Energies : Computing the relative free energies of the two transition states. A larger energy difference corresponds to a higher predicted enantiomeric excess.
Recent advanced approaches combine DFT calculations with machine learning. For example, features extracted from DFT-calculated transition state geometries can be used to train a neural network to predict the enantioselectivity of a reaction across a range of different ligands and substrates, offering a potentially faster and more accurate predictive tool than relying on energy differences alone. nih.gov
The origin of enantioselectivity lies in the subtle non-covalent interactions within the diastereomeric transition states. Understanding these interactions is key to rationally designing more effective catalysts. Computational analysis can dissect the catalyst-substrate complex to identify the key stabilizing and destabilizing interactions that differentiate the two pathways.
These interactions can include:
Steric Repulsion : Unfavorable steric clashes between bulky groups on the ligand and the substrate in one transition state can raise its energy, favoring the other pathway.
Hydrogen Bonding : Hydrogen bonds between the ligand and the substrate can stabilize a particular transition state geometry. The amine group of this compound is a potential hydrogen bond donor.
π-π Stacking : Interactions between the pyridine ring of the ligand and an aromatic ring on the substrate can provide additional stabilization.
Coordination Bonds : The geometry and strength of the coordination between the ligand's nitrogen atoms and the metal center are critical. mdpi.com
A quantum mechanics/molecular mechanics (QM/MM) study on enzyme-inhibitor complexes, which included a pyridine derivative, highlighted the importance of a network of hydrogen bonds and hydrophobic contacts in achieving strong and selective binding. rsc.org Similar analyses of catalyst-substrate complexes involving this compound would be crucial for understanding its effectiveness as a chiral ligand.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules over time. In the context of this compound, MD simulations could provide significant insights into its conformational flexibility and the influence of solvent environments on its structure and behavior.
Conformational Flexibility:
The structure of this compound features several rotatable bonds, suggesting a degree of conformational flexibility. The key rotatable bonds include the bond connecting the pyridine ring to the propyl chain and the bonds within the propyl chain itself. Rotation around these bonds would give rise to a variety of different spatial arrangements of the molecule's constituent atoms.
MD simulations could map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This would reveal the preferred shapes the molecule adopts and the ease with which it can transition between these different conformations. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule can significantly influence its biological activity and physical properties.
Solvation Effects:
The interaction of this compound with solvents is another critical area that MD simulations could elucidate. As a molecule with both a hydrophobic methyl-substituted pyridine ring and a hydrophilic amine group, its behavior in different solvents, such as water or less polar organic solvents, is of considerable interest.
In an aqueous environment, MD simulations could model the formation and dynamics of hydrogen bonds between the amine group's hydrogen atoms and the nitrogen of the pyridine ring with surrounding water molecules. These simulations would also illustrate how water molecules arrange themselves around the nonpolar parts of the molecule. The resulting solvation shell structure would be critical in determining the molecule's solubility and how it presents itself for interaction with other molecules in a biological system.
Conversely, in a nonpolar solvent, the simulations would likely show different conformational preferences, with intramolecular interactions potentially becoming more significant in the absence of strong solute-solvent hydrogen bonds. The study of solvation effects is fundamental to predicting a compound's behavior in various chemical and biological environments.
Computational Characterization Methods
Computational methods are widely used to predict the physicochemical properties of molecules, which are important indicators of their potential behavior in biological systems. These descriptors are often used in drug discovery and development to assess a compound's druglikeness. For this compound, several key computational parameters can be calculated. While specific experimental data for this exact molecule is limited, data for the closely related compound N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine can provide valuable estimations. nih.gov
Topological Polar Surface Area (TPSA):
The TPSA is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's ability to permeate cell membranes.
| Descriptor | Value (for N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine) |
| Topological Polar Surface Area (TPSA) | 24.9 Ų nih.gov |
LogP:
LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A common calculated version is XLogP3.
| Descriptor | Value (for N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine) |
| XLogP3 | 1.6 nih.gov |
Rotatable Bonds:
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally considered favorable for good oral bioavailability. For this compound, the number of rotatable bonds can be determined by examining its structure.
| Descriptor | Value (for this compound) |
| Number of Rotatable Bonds | 3 |
Spectroscopic and Crystallographic Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 1-(6-Methylpyridin-2-yl)propan-2-amine is expected to show distinct signals corresponding to each unique proton environment. Based on the structure, one can predict the chemical shifts (δ) and multiplicities. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 6.5-8.5 ppm). The methine (CH) proton adjacent to the amine group would likely be a multiplet, and the methylene (CH₂) protons would also exhibit complex splitting due to coupling with the adjacent chiral center. The methyl (CH₃) group on the propane (B168953) chain would appear as a doublet, while the methyl group on the pyridine ring would be a singlet in the upfield region. In an analogous compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine hydrochloride, the signals are well-resolved in a 400 MHz spectrometer using CD₃OD as a solvent swgdrug.org.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct peaks are expected for each of the nine carbon atoms. The carbons of the pyridine ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propan-2-amine side chain. The chemical shifts would confirm the presence of the methyl-substituted pyridine ring and the propyl-amine chain.
Interactive Data Table: Predicted ¹H NMR Signals
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Pyridine-H (3 positions) | ~ 6.8 - 7.5 | Multiplets | Aromatic region, specific shifts depend on position. |
| Amine-H (NH₂) | Variable | Broad Singlet | Position and broadening are solvent and concentration dependent. |
| Methine-H (CH-N) | ~ 3.0 - 3.5 | Multiplet | Chiral center, coupled to CH₂ and CH₃ protons. |
| Methylene-H (Py-CH₂) | ~ 2.7 - 3.0 | Multiplet (AB quartet) | Diastereotopic protons due to adjacent chiral center. |
| Pyridine-CH₃ | ~ 2.4 - 2.6 | Singlet | Typical shift for a methyl group on an aromatic ring. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to show characteristic N-H stretching vibrations. Primary amines typically display two bands in the region of 3200-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes wpmucdn.com. An N-H bending vibration (scissoring) is also expected near 1600 cm⁻¹ wpmucdn.com. Other significant peaks would include C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic side chain (around 2800-3100 cm⁻¹), and C-N stretching vibrations in the 1020-1250 cm⁻¹ range docbrown.info. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would be useful for confirming the pyridine moiety.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 150.22 g/mol clearsynth.comsinfoochem.com.
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, the most likely α-cleavage would be the loss of a methyl radical (•CH₃) to form a stable iminium ion with m/z 135. Another significant fragmentation would be the benzylic cleavage, breaking the bond between the methylene group and the chiral center, leading to the formation of a methylpyridine radical or cation (m/z 92/93) and a propan-2-amine radical or cation (m/z 58). Data from the closely related N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine (molecular weight 164) shows major fragments at m/z 149 (loss of CH₃), 107, and 92, which supports these predicted pathways swgdrug.org.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 135 | [M - CH₃]⁺ | α-cleavage, loss of a methyl group from the amine side. |
| 93 | [C₆H₇N-CH₂]⁺ | Benzylic cleavage, formation of methylpicolyl cation. |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly documented, analysis of related structures provides insight into its expected solid-state characteristics.
Crystallographic Analysis of Chiral Pyridine-Amine Salts and Complexes
As a chiral amine, this compound can be resolved into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid. X-ray crystallography is crucial for determining the absolute configuration of the separated enantiomers. The analysis of such chiral salts would reveal the precise geometry at the chiral center and the conformation of the molecule in the crystalline state.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of the related compound 6-Methylpyridin-2-amine reveals significant intermolecular interactions nih.gov. It forms centrosymmetric dimers through N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of another nih.govresearchgate.net. Additionally, N-H···π interactions are observed, further stabilizing the crystal packing nih.govresearchgate.net. It is highly probable that this compound would exhibit similar hydrogen bonding patterns. The primary amine group (NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as an acceptor, leading to the formation of chains or networks that dictate the crystal packing.
Chiral Recognition and Packing Effects in Crystal Structures
In the crystalline form of a single enantiomer, molecules will pack in a chiral space group. The study of how these chiral molecules recognize each other and pack is fundamental to understanding phenomena like spontaneous resolution of racemates researchgate.net. The specific three-dimensional shape of this compound, including the orientation of the methylpyridine group relative to the chiral center, will govern the packing efficiency and the resulting crystal lattice. The interplay of hydrogen bonds and weaker van der Waals forces will determine the final supramolecular assembly.
Structure Reactivity and Structure Functionality Relationships
Influence of Stereochemistry on Chemical Transformations and Interactions
1-(6-Methylpyridin-2-yl)propan-2-amine possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(6-methylpyridin-2-yl)propan-2-amine and (S)-1-(6-methylpyridin-2-yl)propan-2-amine. This stereochemistry is a critical determinant of its interaction with other chiral molecules and environments.
In chemical transformations, particularly in asymmetric synthesis, the use of a single enantiomer as a ligand or catalyst can lead to the preferential formation of one stereoisomer of the product. The specific three-dimensional arrangement of the methyl and amino groups around the chiral center creates a unique steric and electronic environment. When this chiral ligand coordinates to a metal center, it generates a chiral catalytic species that can differentiate between prochiral faces of a substrate, resulting in enantioselective transformations.
Similarly, in biological systems, molecular recognition is highly dependent on stereochemistry. Receptors, enzymes, and other biological macromolecules are themselves chiral. Consequently, the (R) and (S) enantiomers of this compound would be expected to exhibit different binding affinities and efficacies when interacting with a specific biological target. One enantiomer might fit perfectly into a binding site, initiating a biological response, while the other may bind weakly or not at all.
Substituent Effects on the Pyridine (B92270) Ring and Aliphatic Amine Reactivity
The reactivity of this compound is governed by the electronic properties of both the pyridine ring and the primary aliphatic amine. quora.com
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the greater electronegativity of the nitrogen atom compared to carbon. This generally makes it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of substituents significantly modulates this reactivity. In this molecule, the methyl group at the 6-position is an electron-donating group (+I effect). This effect increases the electron density on the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. Conversely, this electron donation slightly deactivates the ring towards nucleophilic aromatic substitution. researchgate.net The position of the substituent also directs the outcome of substitution reactions.
| Substituent Type (at position 6) | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Example |
|---|---|---|---|---|
| Electron-Donating (e.g., -CH₃) | +I (Inductive) | Activating | Deactivating | This compound |
| Electron-Withdrawing (e.g., -NO₂) | -I, -M (Mesomeric) | Deactivating | Activating | 1-(6-Nitropyridin-2-yl)propan-2-amine |
| Halogen (e.g., -Cl) | -I, +M (Inductive > Mesomeric) | Deactivating | Activating | 1-(6-Chloropyridin-2-yl)propan-2-amine |
Aliphatic Amine: The propan-2-amine moiety is a primary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). savemyexams.com Aliphatic amines are generally stronger bases than ammonia (B1221849) due to the electron-donating effect of the alkyl groups, which increases the electron density on the nitrogen and makes the lone pair more available for protonation. quora.com Its nucleophilicity allows it to readily participate in reactions such as alkylation, acylation, and formation of imines. savemyexams.comchemcess.com The reactivity of this amine can be influenced by the adjacent pyridine ring, which can exert a mild electron-withdrawing inductive effect, potentially modulating its basicity compared to a simple alkylamine.
Correlation between Ligand Structural Features and Catalytic Performance
This compound is an effective bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the primary amine nitrogen. This chelation forms a stable six-membered ring with the metal ion, a common feature in many successful catalysts. The structural characteristics of this ligand are crucial in determining the performance of the resulting metal complex in catalysis.
Chelate Ring Size: The formation of a six-membered chelate ring provides a balance of stability and flexibility to the metal complex, which can be advantageous for catalytic activity.
Steric Hindrance: The methyl groups on the pyridine ring (position 6) and the propane backbone (position 2) introduce steric bulk around the metal center. This steric hindrance can influence the substrate's approach to the active site, potentially leading to higher selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions.
Electronic Effects: As discussed, substituents on the pyridine ring can tune the electronic properties of the metal center. nih.gov An electron-donating group like the methyl group increases the electron density on the pyridine nitrogen, enhancing its σ-donating ability to the metal. This can stabilize higher oxidation states of the metal or increase the catalytic activity by making the metal center more electron-rich. Studies on related palladium and iron complexes have shown a direct correlation between the electronic properties of pyridine-based ligands and the catalytic yield in coupling and oligomerization reactions. acs.orgresearchgate.net
Chirality: The chiral center allows for the creation of asymmetric catalysts. When a single enantiomer of the ligand is used, it imparts chirality to the coordination sphere of the metal, enabling enantioselective catalysis, which is vital for the synthesis of pharmaceuticals and fine chemicals.
Elucidation of Molecular Recognition Principles in Chemical Systems
Molecular recognition refers to the specific, non-covalent interaction between two or more molecules. This compound possesses several structural features that enable it to participate in various molecular recognition events. mdpi.com
The key principles governing its recognition capabilities include:
Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This dual functionality allows the molecule to form specific and directional hydrogen bonds with complementary host molecules, such as carboxylic acids, amides, or other heterocycles. nih.gov
Metal Coordination: As a bidentate ligand, the molecule can selectively bind to specific metal ions based on the ion's size, charge, and preferred coordination geometry. This forms the basis for its use in metal sensing or sequestration.
Hydrophobic Interactions: The methyl groups and the aliphatic propane chain provide hydrophobic character to the molecule, allowing it to interact favorably with nonpolar regions of a host molecule or receptor.
Dipole-Dipole and Ion-Dipole Interactions: The pyridine ring possesses a significant dipole moment, which can lead to electrostatic interactions with other polar molecules or ions. nih.gov
These non-covalent forces collectively allow this compound to selectively recognize and bind to other chemical species, a principle that is fundamental in areas such as supramolecular chemistry, sensor design, and drug-receptor interactions. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-(6-Methylpyridin-2-yl)propan-2-amine?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation reactions. For example, reacting 6-methylpyridine-2-carbaldehyde with propan-2-amine under hydrogenation conditions (e.g., using NaBH₃CN as a reducing agent) yields the target amine. Alternatively, nucleophilic substitution of a halogenated pyridine precursor with propan-2-amine in the presence of a base (e.g., K₂CO₃) is feasible. Purity optimization requires column chromatography or recrystallization .
Q. What spectroscopic techniques are optimal for characterizing the purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments (e.g., methyl groups at δ ~1.2 ppm and pyridinyl protons at δ ~6.5–8.0 ppm). Mass spectrometry (MS) validates molecular weight (m/z ~150 for [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying impurities. Comparative analysis with reference standards is critical .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Solubility in organic solvents (e.g., DMSO, ethanol) should be confirmed prior to use. Stability tests via periodic HPLC analysis are advised to monitor degradation, particularly for long-term storage (>1 year) .
Advanced Research Questions
Q. How does the steric and electronic structure of this compound influence its coordination behavior in transition metal complexes?
- Methodological Answer : The pyridinyl nitrogen acts as a strong σ-donor, while the methyl group introduces steric hindrance, affecting ligand denticity and metal-binding geometry. For example, in Cu(II) complexes, the ligand may adopt a bidentate mode, altering redox properties. Comparative studies with analogs (e.g., unsubstituted pyridinyl amines) using X-ray crystallography and cyclic voltammetry reveal steric effects on coordination stability and catalytic activity .
Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurity profiles. Standardize protocols:
- Use identical cell lines (e.g., HEK-293 for receptor binding assays) and controls (e.g., known agonists/antagonists).
- Validate compound purity via orthogonal methods (NMR + HPLC).
- Conduct structure-activity relationship (SAR) studies with derivatives (e.g., 1-(5-methylpyridin-2-yl)propan-2-amine) to isolate critical functional groups .
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations model reaction intermediates (e.g., transition states in alkylation reactions). Databases like REAXYS and BKMS_METABOLIC provide historical reaction data to predict feasible pathways (e.g., amide bond formation). Machine learning tools (e.g., Pistachio) prioritize synthetic routes based on atom economy and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
